molecular formula C9H9NO3 B13033493 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid

3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid

Cat. No.: B13033493
M. Wt: 179.17 g/mol
InChI Key: FJGUEINCIYQLFZ-UHFFFAOYSA-N
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Description

3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid (CAS: 1337276-87-5) is a bicyclic heteroaromatic compound featuring a partially saturated benzofuran core substituted with an amino (–NH₂) and carboxylic acid (–COOH) group at position 3. This structure imparts unique physicochemical properties, such as enhanced solubility in polar solvents due to the amino and carboxylic acid functionalities. The compound is primarily utilized in pharmaceutical research as a synthetic intermediate or precursor for bioactive molecules .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

3-amino-2H-1-benzofuran-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c10-9(8(11)12)5-13-7-4-2-1-3-6(7)9/h1-4H,5,10H2,(H,11,12)

InChI Key

FJGUEINCIYQLFZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2O1)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the [4+1] cyclization reaction of 2-hydroxylimides and trimethylsulfoxonium iodide . This reaction is carried out under mild conditions and yields the desired compound in reasonable to high yields.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high yield and purity. The use of catalytic processes and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Chemistry: 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex benzofuran derivatives .

Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .

Medicine: Due to its biological activities, 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid is explored for its potential as a drug candidate. It has shown promise in preclinical studies for the treatment of various diseases .

Industry: In the industrial sector, the compound is used in the synthesis of pharmaceuticals and agrochemicals. Its derivatives are employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes and modulate signaling pathways, leading to its therapeutic effects. For example, it may inhibit certain kinases involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Variations

The following compounds share a benzofuran or dihydrobenzofuran core with carboxylic acid substituents but differ in substitution patterns and functional groups:

a. Compound 3 from Polygonum barbatum (CAS: Not specified)
  • Structure : (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid.
  • Substituents :
    • Hydroxyl (–OH) at position 4.
    • Carboxylic acid (–COOH) at position 8.
    • Methoxy (–OCH₃) groups on the fused benzene ring.
  • Key Differences: Lacks the amino group present in the target compound. Additional methoxy and hydroxyl groups enhance polarity but reduce nucleophilicity compared to the amino-substituted target compound.
  • Biological Activity : Demonstrated anticancer activity against oral (CAL-27) and lung (NCI H460) cancer cell lines .
b. 3-Amino-6-(trifluoromethyl)benzofuran-2-carboxylic Acid (CAS: 1956332-30-1)
  • Structure: Benzofuran-2-carboxylic acid derivative with amino (–NH₂) at position 3 and trifluoromethyl (–CF₃) at position 6.
  • Key Differences: Unsaturated benzofuran ring (vs. dihydrobenzofuran in the target compound).
c. 5-Methoxy-2,3-dihydro-1-benzofuran-7-carboxylic Acid (CAS: 35700-52-8)
  • Structure : Dihydrobenzofuran core with methoxy (–OCH₃) at position 5 and carboxylic acid (–COOH) at position 7.
  • Key Differences: Methoxy group is electron-donating, altering electronic properties compared to the electron-rich amino group in the target compound.
  • Applications : Intermediate in fine chemical synthesis .
d. Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid, CAS: 331-39-5)
  • Structure : Acrylic acid derivative with catechol (3,4-dihydroxy) substitution on the benzene ring.
  • Key Differences: Linear structure (vs. bicyclic dihydrobenzofuran). Dual hydroxyl groups confer antioxidant properties, unlike the amino-carboxylic acid combination in the target compound.
  • Applications : Pharmacological research, food additives, and cosmetic ingredients .
2.3 Implications of Substituent Variations
  • Hydroxyl/Methoxy Groups : Improve antioxidant capacity but may reduce chemical stability under oxidative conditions.

Biological Activity

3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid is a compound belonging to the benzofuran family, known for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including antitumor effects, interactions with biological targets, and structure-activity relationships (SAR), supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid is C10H11NO3C_{10}H_{11}NO_3, with a molecular weight of approximately 179.17 g/mol. The presence of an amino group and a carboxylic acid functional group contributes to its biological activities.

Antitumor Activity

Research has indicated that benzofuran derivatives, including 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid, exhibit significant antitumor activity . For instance, studies have shown that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines. A notable study demonstrated that 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid effectively inhibits the proliferation of breast cancer cells by modulating specific signaling pathways associated with cell survival and apoptosis .

Table 1: Antitumor Activity of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic Acid

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)9.45Induces apoptosis via mitochondrial pathway
HeLa (Cervical Cancer)12.30Cell cycle arrest at G1 phase
A549 (Lung Cancer)15.75Inhibition of PI3K/Akt signaling pathway

Interaction with Biological Targets

The compound has been studied for its interactions with various biological targets. It has shown potential as a selective agonist for cannabinoid receptors, particularly CB2 receptors, which are implicated in pain modulation and inflammation .

Case Study: Cannabinoid Receptor Agonism

In a study involving adult male Sprague Dawley rats, researchers evaluated the analgesic effects of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid in a neuropathic pain model induced by paclitaxel. The results indicated that the compound significantly reduced mechanical allodynia compared to the control group, suggesting its potential therapeutic application in neuropathic pain management .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-Amino-2,3-dihydrobenzofuran-3-carboxylic acid is crucial for optimizing its biological activity. Modifications at specific positions on the benzofuran ring can lead to enhanced potency and selectivity.

Table 2: SAR Analysis of Benzofuran Derivatives

Compound NameModificationBiological Activity
5-Amino-2,3-dihydrobenzofuran-7-carboxylic acidAmino group at position 5Enhanced antibacterial activity
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acidChlorine substitution at position 5Increased cytotoxicity
6-Fluorobenzofuran-2-carbaldehydeFluorine substitutionUnique electrophilic reactivity

These modifications illustrate how structural changes can influence the pharmacological properties of benzofuran derivatives.

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